(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide
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Overview
Description
(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazinecarbothioamide Moiety: The final step involves the reaction of the indole derivative with N-methylhydrazinecarbothioamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction may produce indole-2-ols.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: Researchers may use this compound as a starting material to synthesize novel derivatives with potential biological activities.
Study of Reaction Mechanisms: The compound can be used to study various organic reaction mechanisms, particularly those involving indole derivatives.
Biology
Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, and this compound may be studied for its potential to inhibit bacterial or fungal growth.
Anticancer Research: The compound may be investigated for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core may interact with biological macromolecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. The dichlorobenzyl group may enhance binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
2,3-Dichloroindole: Studied for its antimicrobial activity.
N-methylhydrazinecarbothioamide derivatives: Investigated for their potential therapeutic applications.
Uniqueness
(2E)-2-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-methylhydrazinecarbothioamide is unique due to the combination of the indole core, dichlorobenzyl group, and hydrazinecarbothioamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14Cl2N4OS |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-3-methylthiourea |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-20-17(25)22-21-15-10-5-2-3-8-14(10)23(16(15)24)9-11-12(18)6-4-7-13(11)19/h2-8,24H,9H2,1H3,(H,20,25) |
InChI Key |
NNGZCXGNHGNMTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N=NC1=C(N(C2=CC=CC=C21)CC3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
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